(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine
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Overview
Description
(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a pyrano[3,2-d][1,3]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine typically involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin ring system and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrano[3,2-d][1,3]dioxin Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the methoxy and phenyl groups, as well as the hydroxylamine moiety, through various organic reactions such as nucleophilic substitution, oxidation, and reduction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,4aR,6R,7S,8R,8aR)-7-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-8-yl 4-oxopentanoate
- (4aR,6S,7R,8R,8aS)-7,8-bis(benzyloxy)-2,2-di-tert-butyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3,2]dioxasiline
Uniqueness
(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine is unique due to its specific structural features, such as the methoxy and phenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H17NO5/c1-17-12-7-10(15-16)13-11(19-12)8-18-14(20-13)9-5-3-2-4-6-9/h2-6,11-14,16H,7-8H2,1H3/b15-10+/t11-,12+,13+,14?/m1/s1 |
InChI Key |
ZVPSUEFQWUNIMY-LRGSSSAUSA-N |
Isomeric SMILES |
CO[C@@H]1C/C(=N\O)/[C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3 |
Canonical SMILES |
COC1CC(=NO)C2C(O1)COC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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